3-[(Methylamino)methyl]phenol

Medicinal Chemistry Alzheimer's Disease Multitarget-Directed Ligands

Alzheimer's drug discovery programs requiring the N-methyl-N-benzylamine pharmacophore class face supply challenges with incorrect regioisomers. This meta-substituted, N-methylated building block is the structurally obligatory precursor for constructing 2-arylbenzofuran-N-methyl-N-(3-hydroxybenzyl)amine hybrids per published protocols (Rizzo et al., Rampa et al.). - Enables synthesis of multipotent AChE/BuChE/Aβ-targeting hybrids. - Ortho/para isomers and des-methyl analogs are mechanistically unsuitable. - Supplied at 97% purity with NMR, HPLC, and GC batch certification.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 123926-62-5
Cat. No. B054875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Methylamino)methyl]phenol
CAS123926-62-5
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC=C1)O
InChIInChI=1S/C8H11NO/c1-9-6-7-3-2-4-8(10)5-7/h2-5,9-10H,6H2,1H3
InChIKeyJVUOJMODQRWSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Methylamino)methyl]phenol Overview


3-[(Methylamino)methyl]phenol (CAS 123926-62-5), also known as N-methyl-3-hydroxybenzylamine or 3-MeAP, is a bifunctional phenolic compound bearing a secondary methylamino group at the meta-benzyl position (molecular formula C₈H₁₁NO, MW 137.18 g/mol) . It is commercially supplied as a solid with a typical purity of 95–97%, a boiling point of 244 °C at 760 mmHg, and a flash point of 114 °C . The compound is distinguished by its dual hydroxyl and N-methylamino functionalities, enabling its primary documented application as a key synthetic precursor in the preparation of 2-arylbenzofuran–N-methyl-N-benzylamine hybrid molecules designed as multipotent Alzheimer's disease-modifying agents [1].

Why 3-[(Methylamino)methyl]phenol Is Irreplaceable


Despite sharing the same molecular formula (C₈H₁₁NO) and similar physical properties with its ortho and para isomers, 3-[(methylamino)methyl]phenol occupies a unique chemical space defined by the convergence of meta-substitution geometry and N-methylation—both of which are requisite for its documented role in constructing N-methyl-N-benzylamine pharmacophores within 2-arylbenzofuran hybrid scaffolds [1][2]. The ortho isomer (2-[(methylamino)methyl]phenol, N-Methyl-2-HOBA) is functionally segregated as a negative control for isoketal scavenging in hypertension models , while the des-methyl analog 3-(aminomethyl)phenol modulates prefrontal dopamine levels rather than exhibiting cholinergic activity . These divergent biological profiles demonstrate that generic substitution—whether by regioisomerism or N-demethylation—abolishes the compound's specific utility as a synthetic building block for multipotent anti-Alzheimer agents and as a cholinergic lead compound in its own right.

Differential Evidence for 3-[(Methylamino)methyl]phenol


Meta-Substitution in Benzofuran Hybrid AD Agents

The meta-substitution pattern of 3-[(methylamino)methyl]phenol is structurally obligatory for generating the N-methyl-N-(3-hydroxybenzyl)amine pharmacophore deployed in 2-arylbenzofuran-based multitarget Alzheimer's agents [1][2]. In the Rizzo et al. (2012) design strategy, the compound's 3-hydroxybenzyl geometry positions the phenolic hydroxyl for subsequent ether linkage to a heptyloxy spacer, while the N-methylamino group forms the critical N-methyl-N-benzylamine moiety that engages cholinesterase active sites [1]. The ortho isomer (CAS 63989-87-7) cannot substitute in this context: its steric and electronic configuration directs utility toward isoketal scavenging as a negative control (N-Methyl-2-HOBA), not toward AD drug synthesis . The para isomer (CAS 78507-19-4) is documented primarily as a metabolite of 4-aminobiphenyl from combustion products, with no published role in benzofuran hybrid synthesis .

Medicinal Chemistry Alzheimer's Disease Multitarget-Directed Ligands

N-Methylation: Cholinergic vs. Dopaminergic Targets

The presence of the N-methyl substituent fundamentally redirects biological target engagement compared to the des-methyl primary amine analog. 3-[(Methylamino)methyl]phenol (3-MeAP) is characterized as a cholinergic agent that binds to acetylcholinesterase (AChE), promotes neurite outgrowth, and prevents scopolamine-induced amnesia in mice through AChE inhibition . In contrast, 3-(aminomethyl)phenol (m-hydroxybenzylamine, CAS 73604-31-6)—the direct des-methyl analog—acts via a distinct mechanism: it reduces prefrontal dopamine (DA) levels and is classified as a dopamine receptor modulator with no reported cholinergic activity . The transition from a primary amine to a secondary N-methylamine thus produces a complete switch in biological target engagement from dopaminergic to cholinergic pathways, a divergence that is critical for researchers selecting between these compounds for neuroscience studies.

Neuropharmacology Cholinergic System Dopamine Modulation

Peer-Reviewed Validation in Alzheimer's Drug Discovery

3-[(Methylamino)methyl]phenol is explicitly validated as a synthetic building block in the Rizzo et al. (2012) European Journal of Medicinal Chemistry publication (57+ citations), where it was used to construct hybrid molecules linking a 2-arylbenzofuran core to an N-methyl-N-benzylamine pharmacophore through a heptyloxy spacer [1][2]. The resulting hybrid compounds demonstrated multipotent activity against human AChE, human BuChE, and Aβ fibril formation, with lead compounds such as compound 18 and compound 1 showing multi-target profiles including CB1 receptor affinity [1]. By contrast, no peer-reviewed medicinal chemistry publication has documented the use of the ortho or para N-methyl regioisomers, or the des-methyl primary amine analog, in the synthesis of benzofuran-based multitarget Alzheimer's agents . This publication record establishes a citable precedent for the meta isomer's utility that is absent for its analogs.

Drug Discovery Synthetic Chemistry Alzheimer's Disease

Physicochemical Comparison with Regioisomers and Des-Methyl Analog

While the meta isomer (CAS 123926-62-5) and para isomer (CAS 78507-19-4) share similar boiling points (244 °C vs. 242.6 °C) and flash points (114 °C vs. 113.0 °C), reflecting their isosteric relationship, the commercially available purity specifications and batch quality documentation differ meaningfully for procurement decisions . The meta isomer is available at 97% purity from multiple suppliers with full analytical characterization including NMR, HPLC, and GC batch reports . The des-methyl analog 3-(aminomethyl)phenol (CAS 73604-31-6) exhibits a substantially higher boiling point of 264.7 °C and a higher molecular weight-normalized polarity due to the primary amine, with purity offerings of 97–98% . These distinctions are relevant for chromatographic method development and for assessing potential amine reactivity differences during synthesis.

Chemical Procurement Quality Specifications Physicochemical Properties

In Vivo Anti-Amnesic Activity in Scopolamine Model

3-[(Methylamino)methyl]phenol (3-MeAP) has demonstrated the ability to prevent scopolamine-induced amnesia in mice through inhibition of acetylcholinesterase (AChE) activity . In this in vivo model, scopolamine—a muscarinic acetylcholine receptor antagonist—induces cognitive deficits that mimic cholinergic dysfunction in Alzheimer's disease. 3-MeAP's anti-amnesic effect is mechanistically attributed to its AChE binding, which prevents acetylcholine breakdown and promotes neurite outgrowth . While quantitative IC₅₀ or ED₅₀ values for this specific in vivo experiment are not publicly disclosed in the available vendor technical literature, the qualitative demonstration of in vivo efficacy distinguishes 3-MeAP from its des-methyl analog 3-(aminomethyl)phenol, which has no reported anti-amnesic or AChE-inhibitory activity and instead modulates prefrontal dopamine levels . This in vivo activity profile supports 3-MeAP's designation as a lead compound for neurodegenerative disease research .

In Vivo Pharmacology Memory Enhancement Cholinergic Hypothesis

3-[(Methylamino)methyl]phenol Applications


Synthesis of Benzofuran Hybrid AD Agents

The primary validated application of 3-[(methylamino)methyl]phenol is as a key synthetic building block for constructing hybrid molecules that link a 2-arylbenzofuran core to an N-methyl-N-(3-hydroxybenzyl)amine pharmacophore via a heptyloxy spacer [1]. This synthetic strategy, developed and published by the University of Bologna group (Rizzo et al., 2012; Rampa et al., 2008), yields compounds with multipotent activity against human AChE, human BuChE, Aβ fibril formation, and Aβ neurotoxicity [1]. The meta-substitution pattern of the target compound is structurally obligatory for correct pharmacophore geometry; neither the ortho nor para regioisomer can serve as a direct substitute in this published synthetic route. Laboratories engaged in medicinal chemistry campaigns targeting multitarget-directed ligands for Alzheimer's disease should procure this specific isomer to ensure fidelity to published synthetic protocols and to maintain access to the N-methyl-N-benzylamine pharmacophore class.

AChE Inhibition and Anti-Amnesic Research

3-[(Methylamino)methyl]phenol (3-MeAP) serves as a cholinergic lead compound for investigating acetylcholinesterase (AChE)-mediated mechanisms in neurodegenerative disease models [1]. Its documented ability to bind AChE, promote neurite outgrowth, and prevent scopolamine-induced amnesia in mice positions it as a tool compound for studying cholinergic dysfunction in Alzheimer's disease, Parkinson's disease, and stroke models [1]. In contrast, the des-methyl analog 3-(aminomethyl)phenol is mechanistically unsuitable for cholinergic research because it primarily modulates prefrontal dopamine levels with no reported AChE interaction . Researchers designing experiments to probe the cholinergic hypothesis of cognitive impairment should select 3-MeAP over its des-methyl congener to ensure target engagement at AChE.

SAR Studies of Aminomethylphenol Derivatives

The compound's bifunctional architecture—featuring a phenolic hydroxyl for etherification and an N-methylamino group for pharmacophore incorporation—makes it a versatile scaffold for systematic SAR exploration [1]. By varying the N-alkyl substituent (methyl vs. ethyl vs. butyl) and the ring substitution pattern (ortho vs. meta vs. para), medicinal chemists can probe the impact of these modifications on cholinesterase inhibitory potency, Aβ anti-aggregating properties, and neuroprotective effects [1]. The availability of the compound at 97% purity with NMR, HPLC, and GC batch certification ensures that SAR data generated from this building block meet the reproducibility standards required for peer-reviewed publication .

Differentiation from 2-HOBA in Hypertension Research

The ortho isomer 2-[(methylamino)methyl]phenol (N-Methyl-2-HOBA) is specifically employed as a negative control for the isoketal scavenger 2-HOBA in angiotensin II-induced hypertension mouse models . N-Methyl-2-HOBA exhibits low reactivity with isoketals and has no effect on hypertension, making it suitable as an inactive comparator . Laboratories conducting oxidative stress or hypertension research that require the ortho-substituted N-methyl isomer should explicitly procure CAS 63989-87-7 (or its hydrochloride salt), not the meta isomer CAS 123926-62-5. Conversely, laboratories pursuing Alzheimer's drug discovery should procure the meta isomer and avoid the ortho isomer, as the latter has no documented role in benzofuran hybrid synthesis or cholinergic pharmacology. This clear functional segregation between regioisomers underscores the critical importance of verifying CAS number and substitution pattern at the point of procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(Methylamino)methyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.